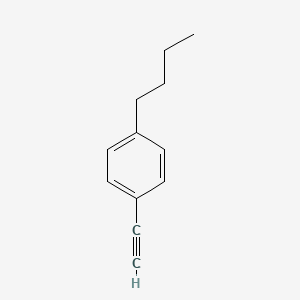

4-Butylphenylacetylene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-butyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWWYEHVIRMJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379404 | |

| Record name | 4-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-09-5 | |

| Record name | 4-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Butylphenylacetylene from 4-Butylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 4-butylphenylacetylene from 4-butylaniline. The methodology involves an initial Sandmeyer reaction to convert the aniline to the corresponding aryl iodide, followed by a Sonogashira coupling to introduce the acetylene functionality. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, designed to be a valuable resource for professionals in organic synthesis and drug development.

Synthetic Strategy Overview

The conversion of 4-butylaniline to this compound is achieved through a two-step reaction sequence. The first step is the diazotization of 4-butylaniline followed by an in-situ Sandmeyer reaction with potassium iodide to yield 4-iodo-1-butylbenzene. The second step involves the palladium-catalyzed Sonogashira coupling of 4-iodo-1-butylbenzene with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection to afford the final product. The use of a protected alkyne in the Sonogashira coupling is a common strategy to prevent side reactions, such as homocoupling of the terminal alkyne.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-1-butylbenzene via Sandmeyer Reaction

This procedure outlines the conversion of 4-butylaniline to 4-iodo-1-butylbenzene.

Materials:

-

4-Butylaniline

-

tert-Butyl nitrite (tBuONO)

-

Potassium iodide (KI)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

2 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-butylaniline (1.0 mmol) and p-toluenesulfonic acid monohydrate (1.0 mmol) in acetonitrile (5 mL) at 0 °C, add potassium iodide (2.5 mmol).

-

Slowly add tert-butyl nitrite (2.5 mmol) dropwise to the mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

After completion of the reaction (monitored by TLC), quench the reaction with water (15 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with 2 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 4-iodo-1-butylbenzene.

Step 2: Synthesis of this compound via Sonogashira Coupling and Deprotection

This procedure details the coupling of 4-iodo-1-butylbenzene with (trimethylsilyl)acetylene and the subsequent removal of the trimethylsilyl protecting group.

Materials:

-

4-Iodo-1-butylbenzene

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Sonogashira Coupling:

-

To a solution of 4-iodo-1-butylbenzene (1.0 mmol) in a mixture of THF and triethylamine (e.g., 5:2 v/v, 7 mL), add (trimethylsilyl)acetylene (1.2 mmol).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (4-butylphenylethynyl)trimethylsilane can be used in the next step without further purification or purified by column chromatography if necessary.

Deprotection:

-

Dissolve the crude (4-butylphenylethynyl)trimethylsilane in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir the mixture at room temperature for 1-2 hours, or until the deprotection is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford pure this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the described synthetic steps. Yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Sandmeyer Iodination of 4-Butylaniline

| Reagent | Molar Ratio (to 4-butylaniline) | Typical Yield (%) | Reference |

| tert-Butyl nitrite | 2.5 | 75-86 | [1][2] |

| Potassium iodide | 2.5 | 75-86 | [1][2] |

| p-TsOH·H₂O | 1.0 | 75-86 | [2] |

Table 2: Sonogashira Coupling of 4-Iodo-1-butylbenzene with (Trimethylsilyl)acetylene

| Reagent | Molar Ratio (to 4-iodo-1-butylbenzene) | Typical Yield (%) | Reference |

| (Trimethylsilyl)acetylene | 1.2 | >90 | General Protocol |

| PdCl₂(PPh₃)₂ | 0.03 | >90 | General Protocol |

| CuI | 0.05 | >90 | General Protocol |

| Triethylamine | Solvent/Base | >90 | General Protocol |

Table 3: Deprotection of (4-Butylphenylethynyl)trimethylsilane

| Reagent | Conditions | Typical Yield (%) | Reference |

| K₂CO₃ | Catalytic, Methanol, RT | High | General Protocol |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the overall experimental workflow for the synthesis of this compound from 4-butylaniline.

Caption: Overall workflow for the synthesis of this compound.

The following diagram illustrates the key transformations in the synthesis.

Caption: Key chemical transformations in the synthesis.

References

4-butylphenylacetylene chemical properties and reactivity

An In-depth Technical Guide on the Chemical Properties and Reactivity of 4-Butylphenylacetylene

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its two primary isomers: 4-tert-butylphenylacetylene and 4-n-butylphenylacetylene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an aromatic organic compound containing a butyl group and an ethynyl group attached to a benzene ring. The position of the butyl group and the specific isomer (tert-butyl or n-butyl) significantly influences its physical and chemical characteristics. This guide will delineate the properties and reactivity of both 4-tert-butylphenylacetylene and 4-n-butylphenylacetylene, providing a comparative analysis where applicable. These compounds serve as valuable building blocks in the synthesis of more complex organic molecules, finding applications in materials science and pharmaceutical research.

Chemical and Physical Properties

The physicochemical properties of 4-tert-butylphenylacetylene and 4-n-butylphenylacetylene are summarized in the table below. These properties are crucial for their handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 4-tert-Butylphenylacetylene | 4-n-Butylphenylacetylene |

| CAS Number | 772-38-3[1][2][3][4] | 79887-09-5[5][6] |

| Molecular Formula | C12H14[1][3][7] | C12H14[6] |

| Molecular Weight | 158.24 g/mol [1][2][3][4][6][7] | 158.24 g/mol [6] |

| Appearance | Colorless to pale yellow or pale green to khaki-brown liquid[2][3][8] | - |

| Density | 0.877 - 0.91 g/mL at 25 °C[1][2][4] | - |

| Boiling Point | 210.9 °C at 760 mmHg[1], 70 °C at 2 mmHg[2][4][7][9] | - |

| Flash Point | 71.7 °C (180 °F)[1][2][4][7][10] | - |

| Refractive Index | 1.514 - 1.530 at 20 °C[1][2][3][7] | - |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] | - |

| Synonyms | 1-tert-Butyl-4-ethynylbenzene, (4-tert-Butylphenyl)ethyne[3] | 1-n-Butyl-4-ethynylbenzene, p-Butylphenylacetylene[6] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound isomers.

-

4-tert-Butylphenylacetylene : The infrared spectrum of this compound conforms to its structure.[3] Key identifiers in its SMILES and InChI notations are also available.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the terminal alkyne group, which is a versatile functional group in organic synthesis. The bulky tert-butyl group can impart steric hindrance, influencing the reactivity and stability of the molecule.

Sonogashira Coupling

A key reaction involving this compound is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is catalyzed by palladium and copper complexes and is carried out under mild conditions, making it highly valuable in the synthesis of complex molecules.[11][12]

4-tert-butylphenylacetylene can be used in Sonogashira coupling reactions to synthesize various compounds, such as:

-

4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether.[9]

-

1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene.[9]

The general workflow for a Sonogashira coupling reaction is depicted in the diagram below.

Other Reactions

As a terminal alkyne, this compound can undergo a variety of other reactions, including:

-

Addition Reactions : Such as hydrogenation to form the corresponding alkene or alkane, and hydration to form a ketone.

-

Polymerization : The acetylenic group can participate in polymerization reactions.

-

Synthesis of Heterocycles : It can serve as a precursor in the synthesis of various heterocyclic compounds.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below is a representative protocol for a Sonogashira coupling reaction.

Protocol: Synthesis of 1-(4-tert-butylphenyl)-2-phenylethyne via Sonogashira Coupling

This protocol is a generalized procedure based on the principles of the Sonogashira reaction.

Materials:

-

4-tert-Butylphenylacetylene

-

Iodobenzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Triethylamine or a mixture of Toluene and Triethylamine)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A dry reaction flask is charged with 4-tert-butylphenylacetylene, iodobenzene, and the palladium and copper catalysts under an inert atmosphere.

-

Anhydrous solvent is added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide.[11]

-

The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified, typically by column chromatography on silica gel, to yield the desired coupled product.

The logical flow of a typical organic synthesis experiment involving this compound is illustrated below.

Safety and Handling

4-tert-Butylphenylacetylene is classified as an irritant and is very toxic to aquatic organisms, with long-term adverse effects in the aquatic environment.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[1] It should be stored in a dry, well-ventilated area, with recommended storage temperatures between 2-8°C.[1]

Conclusion

This compound, in its tert-butyl and n-butyl isomeric forms, represents a versatile class of reagents in organic synthesis. The terminal alkyne functionality allows for a wide range of chemical transformations, most notably the Sonogashira coupling, enabling the construction of complex molecular architectures. A thorough understanding of their chemical properties, reactivity, and handling procedures is essential for their effective and safe utilization in research and development.

References

- 1. chembk.com [chembk.com]

- 2. chemwhat.com [chemwhat.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-tert-Butylphenylacetylene 96 772-38-3 [sigmaaldrich.com]

- 5. This compound | CAS#:79887-09-5 | Chemsrc [chemsrc.com]

- 6. 1-Butyl-4-ethynylbenzene | C12H14 | CID 2775132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. 4-tert-Butylphenylacetylene, 90+% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. d-nb.info [d-nb.info]

Spectroscopic Analysis of 4-Butylphenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-butylphenylacetylene. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted spectroscopic values and established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. These methodologies and data serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | Doublet | 2H | Ar-H (ortho to C≡CH) |

| ~7.15 | Doublet | 2H | Ar-H (ortho to butyl) |

| ~3.05 | Singlet | 1H | ≡C-H |

| ~2.60 | Triplet | 2H | Ar-CH₂- |

| ~1.59 | Multiplet | 2H | -CH₂-CH₂-CH₃ |

| ~1.36 | Multiplet | 2H | -CH₂-CH₃ |

| ~0.92 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~144 | Ar-C (quaternary, attached to butyl) |

| ~132 | Ar-C (ortho to C≡CH) |

| ~128 | Ar-C (ortho to butyl) |

| ~120 | Ar-C (quaternary, attached to C≡CH) |

| ~84 | ≡C-H |

| ~77 | -C≡ |

| ~35 | Ar-CH₂- |

| ~33 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3310 | Strong, Sharp | ≡C-H stretch |

| ~3050-3020 | Medium | Aromatic C-H stretch |

| ~2955-2850 | Strong | Aliphatic C-H stretch |

| ~2110 | Medium, Sharp | C≡C stretch |

| ~1610, 1510 | Medium | Aromatic C=C stretch |

| ~830 | Strong | 1,4-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 143 | Moderate | [M-CH₃]⁺ |

| 129 | High | [M-C₂H₅]⁺ |

| 115 | High | [M-C₃H₇]⁺ |

| 101 | Moderate | [M-C₄H₉]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans for a concentrated sample.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands to the functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used for the analysis of small organic molecules.

Sample Introduction:

-

The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

For direct infusion, a small amount of the sample is placed in a capillary tube and heated to volatilize it into the ion source.

Ionization and Analysis:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1 scan/second.

Data Processing:

-

The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide to the Characterization and Purity of 4-Butylphenylacetylene (CAS 79887-09-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and purity assessment of 4-Butylphenylacetylene (CAS 79887-09-5), a key intermediate in organic synthesis. This document outlines detailed experimental protocols, presents analytical data in a structured format, and includes visualizations to clarify experimental workflows.

Compound Identification and Physical Properties

This compound is an organic compound with the chemical formula C₁₂H₁₄ and a molecular weight of 158.24 g/mol .[1] It is also known by its synonym, 1-Butyl-4-ethynylbenzene. The compound is typically a colorless to pale yellow liquid.[1]

| Property | Value | Reference |

| CAS Number | 79887-09-5 | |

| Molecular Formula | C₁₂H₁₄ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.906 g/mL at 25 °C |

Synthesis Protocol: Sonogashira Coupling

A common and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.

Reaction Scheme:

A representative Sonogashira coupling reaction for synthesizing this compound.

Experimental Protocol:

The following protocol is a general guideline for the synthesis of this compound via a Sonogashira coupling reaction.

Materials:

-

1-Bromo-4-butylbenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Hexane

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a condenser and a magnetic stir bar, add 1-bromo-4-butylbenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 0.02 equivalents), and CuI (e.g., 0.04 equivalents).

-

Flush the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous toluene and anhydrous triethylamine (e.g., in a 1:9 v/v ratio) to the flask.

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Add ethynyltrimethylsilane (e.g., 1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

-

The resulting residue contains the trimethylsilyl-protected product. For deprotection, the crude product can be treated with a base such as potassium carbonate in methanol.

-

After deprotection, the crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/dichloromethane mixture).[1]

Purity Assessment

The purity of this compound is typically determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID). Commercial suppliers often report purities of ≥95% or >97%.

Experimental Protocol: Gas Chromatography (GC-FID)

A general protocol for the GC analysis of this compound is provided below. Method optimization may be required depending on the specific instrument and column used.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column suitable for the analysis of aromatic hydrocarbons (e.g., a non-polar or medium-polarity column)

GC Conditions (Example):

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final hold: 5 minutes

-

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate

-

Injection Volume: 1 µL (split or splitless injection)

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

General workflow for the synthesis, purification, and analysis of this compound.

Spectroscopic Characterization

The structural identity of this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.48 (d, J= 8 Hz) | Doublet | 4H | Aromatic protons (ortho to the acetylene group) |

| 7.21 (d, J = 8Hz) | Doublet | 4H | Aromatic protons (meta to the acetylene group) |

| 3.0 (s) | Singlet | 1H | Acetylenic proton (-C≡CH) |

| 2.67 (t, J = 8Hz) | Triplet | 4H | -CH₂- attached to the aromatic ring |

| 1.65 (m) | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₃ |

| 1.405 (m) | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₃ |

| 0.98 (t, J = 4Hz) | Triplet | 6H | -CH₃ |

Note: The provided ¹H NMR data is based on a derivative of this compound and serves as a representative example. Actual chemical shifts may vary slightly.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 144.52 | Aromatic carbon attached to the butyl group |

| 132.5 (approx.) | Aromatic carbons ortho to the acetylene group |

| 128.5 (approx.) | Aromatic carbons meta to the acetylene group |

| 120.5 (approx.) | Aromatic carbon attached to the acetylene group |

| 83.5 (approx.) | Acetylenic carbon (-C≡CH) |

| 77.5 (approx.) | Acetylenic carbon (-C≡CH) |

| 35.71 | -CH₂- attached to the aromatic ring |

| 33.27 | -CH₂-CH₂-CH₂-CH₃ |

| 22.44 | -CH₂-CH₂-CH₂-CH₃ |

| 13.87 | -CH₃ |

Note: The provided ¹³C NMR data is based on a derivative of this compound and serves as a representative example. Actual chemical shifts may vary slightly.[1]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (sharp, medium) | ≡C-H stretch | Terminal alkyne |

| ~3050 | C-H stretch | Aromatic |

| ~2956, 2924, 2870 | C-H stretch | Alkyl (butyl group) |

| ~2110 (weak) | C≡C stretch | Alkyne |

| ~1600, 1500 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 158

-

Major Fragmentation Peaks: Loss of alkyl fragments from the butyl chain (e.g., loss of CH₃, C₂H₅, C₃H₇) and potentially fragmentation of the aromatic ring.

Relationship between analytical techniques and the information obtained for this compound.

Conclusion

The comprehensive characterization of this compound (CAS 79887-09-5) relies on a combination of synthetic protocols and analytical techniques. The Sonogashira coupling provides an efficient route for its synthesis. The purity of the final product is reliably assessed by Gas Chromatography. The structural integrity is unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important chemical intermediate.

References

Solubility of 4-Butylphenylacetylene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-butylphenylacetylene in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents known qualitative information, data for the parent compound phenylacetylene as a reference, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound featuring a phenyl ring substituted with a butyl group and an acetylene functional group. Its structure lends it a generally nonpolar character, which dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, materials science, and pharmaceutical development where it may be used as a reagent or building block.

Qualitative Solubility of this compound

General solubility observations indicate that this compound is likely soluble in solvents such as:

-

Ethanol

-

Ether

-

Toluene

-

Acetone

-

Other common nonpolar and moderately polar organic solvents

Conversely, it is expected to have very low solubility in highly polar solvents like water.

Quantitative Solubility Data (Reference Compound: Phenylacetylene)

To provide a quantitative perspective, the following table summarizes the solubility of the parent compound, phenylacetylene, in various organic solvents. While the butyl group in this compound will influence its solubility, the data for phenylacetylene offers a valuable baseline.

| Solvent | Temperature (°C) | Solubility |

| Acetone | 20 | Soluble |

| Diethyl Ether | 20 | Miscible |

| Ethanol | 20 | Miscible |

Note: "Soluble" indicates that a significant amount of solute dissolves in the solvent, while "Miscible" means that the two liquids mix in all proportions to form a homogeneous solution.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for this compound, the following is a detailed, generalized experimental protocol for determining the solubility of a liquid compound in an organic solvent.

Materials

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated flasks or vials

-

Micropipettes

-

Spectrophotometer (UV-Vis) or Gas Chromatograph (GC) for concentration analysis

-

Syringe filters (if necessary for removing particulates)

Procedure: Isothermal Equilibrium Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct solute phase (undissolved liquid) is necessary to ensure saturation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solutions to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with the solute) using a pre-heated or pre-cooled pipette to match the equilibrium temperature, avoiding any of the undissolved solute.

-

If necessary, filter the withdrawn sample using a syringe filter compatible with the solvent.

-

Accurately dilute the sample with a known volume of the pure solvent to a concentration suitable for the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as UV-Vis spectrophotometry or gas chromatography.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Data Reporting:

-

Report the solubility of this compound in the specific solvent at the specified temperature.

-

It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

-

Visualizations

Logical Workflow for Solubility Determination

Caption: A logical workflow for the experimental determination of solubility.

Factors Influencing Solubility

Caption: A diagram illustrating the primary factors that influence solubility.

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Butylphenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 4-butylphenylacetylene. Due to the absence of experimental crystallographic data in the current body of scientific literature, this guide leverages computational chemistry to present a comprehensive analysis of the molecule's geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, a detailed, plausible experimental protocol for the synthesis of this compound via a Sonogashira coupling reaction is provided. The conformational analysis of the n-butyl substituent is discussed based on established principles of alkyl chain behavior on aromatic rings. This document serves as a foundational resource for researchers utilizing this compound in organic synthesis, materials science, and drug discovery.

Molecular Structure

The molecular structure of this compound (CAS No. 79887-09-5), with the chemical formula C₁₂H₁₄, is characterized by a phenyl ring substituted with a butyl group and an ethynyl group at the para position.[1][2] The linear acetylene moiety and the flexible n-butyl chain are key determinants of its chemical reactivity and physical properties.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound has been determined using computational modeling. The following tables summarize the predicted bond lengths, bond angles, and key dihedral angles for the lowest energy conformer.

Table 1: Predicted Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C(1) | C(2) | 1.398 |

| C(2) | C(3) | 1.397 |

| C(3) | C(4) | 1.399 |

| C(4) | C(5) | 1.399 |

| C(5) | C(6) | 1.397 |

| C(6) | C(1) | 1.398 |

| C(1) | C(7) | 1.512 |

| C(4) | C(11) | 1.432 |

| C(7) | C(8) | 1.539 |

| C(8) | C(9) | 1.535 |

| C(9) | C(10) | 1.531 |

| C(11) | C(12) | 1.208 |

| C(12) | H(1) | 1.065 |

Note: Atom numbering is based on the accompanying molecular diagram. Data is derived from computational modeling.

Table 2: Predicted Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(6) | C(1) | C(2) | 118.4 |

| C(1) | C(2) | C(3) | 120.9 |

| C(2) | C(3) | C(4) | 120.5 |

| C(3) | C(4) | C(5) | 118.9 |

| C(4) | C(5) | C(6) | 120.5 |

| C(5) | C(6) | C(1) | 120.9 |

| C(6) | C(1) | C(7) | 120.8 |

| C(2) | C(1) | C(7) | 120.8 |

| C(3) | C(4) | C(11) | 120.5 |

| C(5) | C(4) | C(11) | 120.5 |

| C(1) | C(7) | C(8) | 112.5 |

| C(7) | C(8) | C(9) | 112.8 |

| C(8) | C(9) | C(10) | 113.1 |

| C(4) | C(11) | C(12) | 178.9 |

Note: Atom numbering is based on the accompanying molecular diagram. Data is derived from computational modeling.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the n-butyl side chain. The attachment of the alkyl chain to the phenyl ring influences its preferred orientations.

The n-butyl group can adopt various conformations, with the most stable being an extended, anti-periplanar arrangement to minimize steric hindrance. In the context of a stationary phase, longer alkyl chains on benzene rings can exhibit a tendency to cyclize, forming quasi-alicyclic structures due to interactions with the stationary phase.[3] This can lead to non-linear relationships between chain length and properties like retention time in chromatography. While specific dihedral angles for this compound are not experimentally determined, the principles of conformational analysis of n-alkylbenzenes suggest that the butyl chain will preferentially exist in a staggered conformation to alleviate steric strain.

Table 3: Key Predicted Dihedral Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C(6) | C(1) | C(7) | C(8) | -91.2 |

| C(1) | C(7) | C(8) | C(9) | 178.5 |

| C(7) | C(8) | C(9) | C(10) | -179.1 |

| C(3) | C(4) | C(11) | C(12) | 180.0 |

Note: Atom numbering is based on the accompanying molecular diagram. Data is derived from computational modeling.

Experimental Protocols

While no specific experimental protocols for the synthesis of this compound were found in a dedicated study, a standard and reliable method for its preparation is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthesis of this compound via Sonogashira Coupling

Objective: To synthesize this compound from 1-bromo-4-butylbenzene and trimethylsilylacetylene, followed by deprotection.

Materials:

-

1-Bromo-4-butylbenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-4-butylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene and triethylamine (3:1 v/v) to dissolve the solids.

-

Coupling Reaction: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture. Heat the mixture to 70 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing with diethyl ether.

-

Extraction: Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in tetrahydrofuran (THF). Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature for 1 hour.

-

Final Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature detailing the specific involvement of this compound in any biological signaling pathways.

Below is a generalized workflow for the synthesis and characterization of this compound.

References

A Technical Guide to Quantum Chemical Calculations for 4-Butylphenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 4-butylphenylacetylene. While the quantitative data presented herein is illustrative to showcase a typical computational study, the methodologies described represent standard practices in the field of computational chemistry. This document is intended to serve as a practical reference for researchers and professionals involved in molecular modeling and drug development.

Introduction to this compound

This compound is an organic molecule featuring a phenyl ring substituted with a butyl group and an acetylene moiety. Its structural characteristics, particularly the presence of a π-conjugated system, make it a subject of interest in materials science and as a building block in organic synthesis. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the molecule's geometry, electronic structure, and reactivity, which are crucial for predicting its behavior in various chemical and biological systems.

Computational Methodology

A detailed protocol for performing quantum chemical calculations on this compound is outlined below. This methodology is based on Density Functional Theory (DFT), a robust and widely used computational method for studying molecular systems.

Software: Gaussian 16 or similar quantum chemistry software package. Visualization: GaussView, Avogadro, or other molecular visualization software.

Step-by-Step Protocol:

-

Initial Structure Creation: The 3D structure of this compound is built using a molecular editor. The initial geometry is cleaned up using a preliminary force field optimization (e.g., UFF or MMFF94).

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT) is employed.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its balance of accuracy and computational cost.

-

Basis Set: The 6-31G(d,p) basis set is used, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the electronic distribution.

-

Procedure: A geometry optimization calculation is performed to locate the minimum energy conformation of the molecule. The convergence criteria are typically set to tight or very tight to ensure a true energy minimum is found.

-

-

Vibrational Frequency Analysis:

-

Procedure: Following the geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)).

-

Purpose: This calculation serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) spectrum of the molecule, allowing for comparison with experimental data.

-

-

-

Electronic Structure Analysis:

-

Procedure: The optimized geometry is used to perform a single-point energy calculation to obtain detailed information about the molecular orbitals.

-

Properties Calculated:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's electronic properties and reactivity.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's kinetic stability and electronic excitability.

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

-

Data Presentation: Calculated Properties of this compound

The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound at the B3LYP/6-31G(d,p) level of theory.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | 1.208 Å |

| C-C (acetylenic) | 1.435 Å | |

| C-C (butyl, avg.) | 1.535 Å | |

| Bond Angle | C-C≡C | 178.5° |

| Phenyl C-C-C (avg.) | 120.0° | |

| Dihedral Angle | C(phenyl)-C(phenyl)-C(butyl)-C(butyl) | 65.2° |

Table 2: Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 5.27 |

Table 3: Key Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C≡C) | 2115 | Acetylenic C≡C stretch |

| ν(sp-C-H) | 3310 | Acetylenic C-H stretch |

| ν(sp2-C-H) | 3050-3100 | Aromatic C-H stretch |

| ν(sp3-C-H) | 2870-2960 | Butyl C-H stretch |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations performed on this compound.

The Industrial Potential of 4-Butylphenylacetylene: A Technical Guide

An In-depth Review of Synthesis, Applications, and Biological Interactions for Researchers and Drug Development Professionals

Introduction

4-Butylphenylacetylene, a substituted aromatic alkyne, exists as two primary isomers: 4-n-butylphenylacetylene and 4-tert-butylphenylacetylene. These compounds serve as versatile building blocks in organic synthesis, finding utility in the development of advanced polymers, liquid crystals, and potentially in the synthesis of pharmaceuticals and agrochemicals. Their rigid phenylacetylene core, combined with the tunable properties conferred by the butyl group, makes them valuable precursors for materials with specific electronic, optical, and biological characteristics. This technical guide provides a comprehensive overview of the industrial applications of this compound, with a focus on its synthesis, polymerization, role in cross-coupling reactions, and its significant interaction with biological systems.

Chemical and Physical Properties

The properties of this compound are influenced by the isomeric form of the butyl group. The linear n-butyl chain and the bulky tert-butyl group impart different steric and electronic characteristics to the molecule, affecting its reactivity and the properties of its derivatives.

| Property | 4-n-Butylphenylacetylene | 4-tert-Butylphenylacetylene |

| CAS Number | 79887-09-5[1] | 772-38-3[2][3][4] |

| Molecular Formula | C₁₂H₁₄[1] | C₁₂H₁₄[2][3][4] |

| Molecular Weight | 158.24 g/mol [1] | 158.24 g/mol [2][4] |

| Appearance | - | Colorless to pale yellow liquid or solid[3] |

| Boiling Point | - | 70 °C at 2 mmHg[2] |

| Density | - | 0.877 g/mL at 25 °C[2] |

| Solubility | - | Low in water, soluble in organic solvents like ethanol and ether[3] |

Synthesis of this compound

The synthesis of this compound isomers typically involves Sonogashira cross-coupling reactions or elimination reactions.

General Sonogashira Coupling for Phenylacetylene Derivatives

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6][7][8] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol: General Sonogashira Coupling

-

Reaction Setup: To a reaction vessel, add the aryl halide (1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) salt (e.g., CuI, 0.04 mmol) in a suitable solvent (e.g., triethylamine or a mixture of toluene and an amine).

-

Addition of Alkyne: Add the terminal alkyne (1.2 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired phenylacetylene derivative.

Industrial Applications

The unique structure of this compound lends itself to a variety of industrial applications, primarily in the field of materials science.

Polymer Chemistry

Phenylacetylene and its derivatives are known to undergo polymerization to form conjugated polymers with interesting optical and electronic properties.[9] The butyl group in this compound enhances the solubility of the resulting polymers, making them more processable for various applications.

Phenylacetylenes with bulky para-substituents, including n-butyl and tert-butyl groups, can be polymerized using various catalysts (Fe, Rh, Mo, W) to yield soluble polymers with number-average molecular weights ranging from thousands to hundreds of thousands.[7] The bulky substituents can also improve the thermal stability of the polymers.[7]

Experimental Protocol: Polymerization of 4-triisopropylsilylethynyl-phenylacetylene (a related substituted phenylacetylene) [9]

-

Catalyst Preparation: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve a WCl₆ catalyst (95 mg, 20 mM) and a Ph₄Sn cocatalyst (102.5 mg, 20mM) in 6 mL of toluene. Mix the solution for 10-15 minutes at 0 °C.

-

Monomer Solution: In a separate flask, dissolve the 4-triisopropylsilylethynyl-phenylacetylene monomer (3.39 g, 12 mmol) in 6 mL of toluene under a nitrogen atmosphere.

-

Polymerization: Slowly transfer the monomer solution to the catalyst solution using a syringe. The viscosity of the solution will increase as the polymerization proceeds.

-

Quenching and Isolation: After 24 hours at 0 °C, quench the reaction by adding methanol. Isolate and purify the polymer by precipitation in a methanol/HCl solution. Dry the resulting polymer under vacuum at 80 °C. This procedure yields poly(4-triisopropylsilylethynyl-phenylacetylene) as a dark red solid with a high yield (95%).[9]

The resulting polymers from substituted phenylacetylenes have potential applications as carbon precursors for high-performance carbon fibers and composites due to their high carbon yield upon pyrolysis.[10]

Workflow for Polymer Synthesis

Caption: General workflow for the polymerization of a substituted phenylacetylene.

Liquid Crystals

The rigid, rod-like structure of the phenylacetylene unit is a common motif in liquid crystal design. The introduction of a butyl group can influence the mesomorphic properties, such as the temperature range of the liquid crystalline phase. While specific examples detailing the synthesis of liquid crystals directly from this compound are not abundant in the literature, the general synthetic strategies for phenylacetylene-based liquid crystals are well-established.

Experimental Protocol: Synthesis of a Nematic Liquid Crystal (EBBA - a related compound) [9][11]

-

Step 1: Synthesis of N-4'-ethoxybenzylidene: A mixture of 4-hydroxybenzaldehyde (1.1 g) and anhydrous K₂CO₃ (2.76 g) is dissolved in cyclohexanone (4 ml). Ethyl bromide (0.008 mole) is added, and the mixture is refluxed with vigorous stirring overnight. The mixture is then filtered, and the solvent is distilled off.

-

Step 2: Synthesis of EBBA: A mixture of N-4'-ethoxybenzaldehyde (1.5 ml) and 4-n-butylaniline (1.6 ml, 0.01 mole) in absolute ethanol (20 ml) with two drops of glacial acetic acid is refluxed with stirring for four hours. The resulting precipitate is filtered and recrystallized from ethanol to yield N-(4'-ethoxybenzylidene)-4-n-butylaniline (EBBA).

Organic Synthesis and Cross-Coupling Reactions

This compound is a valuable reagent in Sonogashira cross-coupling reactions, enabling the synthesis of more complex molecules with applications in materials science and pharmaceuticals.

Experimental Protocol: General Procedure for Sonogashira Coupling in a Flow Regime [8]

-

Reactor Setup: Continuous-flow reactions are performed on a flow reactor (e.g., X-Cube™) with cartridges packed with a palladium catalyst on a solid support and a copper co-catalyst (e.g., 0.1% Cu₂O on alumina powder).

-

Reagent Solution: Dissolve the substituted iodobenzene (0.5 mmol) and aryl acetylene (0.6 mmol) in a suitable solvent mixture (e.g., dried THF-DMA 9:1, 10 mL).

-

Flow Reaction: Pass the solution through the heated catalyst cartridges (e.g., 80 °C) at a defined flow rate (e.g., 0.1 mL/min).

-

Isolation and Purification: After the reaction, add water to the eluate and extract with an organic solvent (e.g., hexane). Wash the organic layer with brine, dry it over MgSO₄, and evaporate the solvent. Purify the residue by column chromatography on silica gel.

| Reactants | Product | Yield | Reference |

| 4-Iodotoluene and Phenylacetylene | 4-Methyl-1,2-diphenylacetylene | 70% | [8] |

| 4-Iodobenzaldehyde and 3-Ethynylpyridine | 4-(Pyridin-3-ylethynyl)benzaldehyde | 45% | [8] |

| 1-Iodo-4-nitrobenzene and Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 96% | [12] |

Interaction with Biological Systems: A Case Study with Cytochrome P450

A significant finding in the study of 4-tert-butylphenylacetylene (tBPA) is its role as a potent mechanism-based inactivator of Cytochrome P450 2B4 (P450 2B4), a member of the important P450 family of enzymes involved in drug metabolism.[13]

Mechanism of Inactivation

tBPA inactivates P450 2B4 in a time- and NADPH-dependent manner.[13] The inactivation process involves the metabolic activation of tBPA by the P450 enzyme to a reactive intermediate, which then covalently binds to the enzyme, leading to its irreversible inhibition. The proposed mechanism involves the formation of a ketene intermediate that reacts with a nucleophilic residue in the active site of the enzyme.[2]

Key findings on the inactivation of P450 2B4 by tBPA:

-

Kinetics: The inactivation follows Michaelis-Menten kinetics with an inactivation constant (kinact) of 0.12 min⁻¹ and an inhibition constant (KI) of 0.44 µM.[13]

-

Stoichiometry: tBPA forms a 1:1 adduct with the P450 2B4 protein.[13]

-

Covalent Binding Site: Peptide mapping has identified Threonine-302 (Thr302) as the specific amino acid residue to which tBPA covalently binds.[13]

-

Partition Ratio: The partition ratio, which is the ratio of product formation to inactivation events, is approximately zero, indicating that nearly every molecule of tBPA that is metabolized leads to the inactivation of the enzyme.[13]

Experimental Protocol: Inactivation of P450 2B4 by tBPA in a Reconstituted System [3]

-

Reconstitution: Reconstitute P450 2B4 (1 µmole), CPR (0.5 µmole), and cytochrome b₅ (3 µmoles) in the presence of DLPC (60 µmoles) for 60 minutes at 4 °C.

-

Reaction Mixture: Dilute the reconstituted system to 250 ml with 50 mM potassium phosphate buffer (pH 7.4 at 4 °C). Add tBPA to a final concentration of 20 µM and catalase to 300 units/ml.

-

Initiation of Inactivation: Initiate the reaction by adding an NADPH-generating system.

-

Monitoring Inactivation: Monitor the inactivation by periodically taking aliquots and measuring the remaining enzyme activity using a suitable substrate (e.g., 7-ethoxy-4-trifluoromethylcoumarin).

Signaling Pathway of P450 2B4 Inactivation by tBPA

Caption: Mechanism of P450 2B4 inactivation by 4-tert-butylphenylacetylene.

Conclusion

This compound, particularly the tert-butyl isomer, demonstrates significant potential as a versatile building block in materials science and as a probe for studying enzyme mechanisms. Its utility in the synthesis of soluble, thermally stable conjugated polymers opens avenues for the development of advanced materials for electronic and high-temperature applications. While its application in liquid crystals, agrochemicals, and dyestuffs is less documented, the fundamental reactivity of the phenylacetylene group suggests that it is a viable candidate for the synthesis of novel molecules in these fields. The profound and specific interaction of 4-tert-butylphenylacetylene with Cytochrome P450 2B4 highlights its potential use in drug development as a tool for understanding drug metabolism and for designing specific enzyme inhibitors. Further research into the industrial applications of the n-butyl isomer and the exploration of this compound derivatives in medicinal and materials chemistry are warranted to fully realize the potential of this class of compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Analysis of Mammalian Cytochrome P450 2B4 Covalently Bound to the Mechanism-Based Inactivator tert-Butylphenylacetylene: Insight into Partial Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Potent Mechanism-Based Inactivation Of Cytochrome P450 2B4 By 9-Ethynylphenanthrene: Implications For Allosteric Modulation Of Cytochrome P450 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. real.mtak.hu [real.mtak.hu]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. osti.gov [osti.gov]

- 11. colorado.edu [colorado.edu]

- 12. researchgate.net [researchgate.net]

- 13. tert-Butylphenylacetylene Is a Potent Mechanism-Based Inactivator of Cytochrome P450 2B4: Inhibition of Cytochrome P450 Catalysis by Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Substituted Phenylacetylenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacetylenes, aromatic compounds characterized by a phenyl group attached to an acetylene moiety, have a rich history in organic synthesis and have emerged as a versatile scaffold in medicinal chemistry and materials science. Their discovery, initially through classical elimination reactions, has been propelled forward by the development of powerful cross-coupling methodologies. This technical guide provides an in-depth exploration of the historical milestones in the synthesis of substituted phenylacetylenes, detailing the evolution of synthetic protocols from early dehydrohalogenation methods to the seminal Castro-Stephens and Sonogashira cross-coupling reactions. This document presents a compilation of quantitative data, detailed experimental procedures for key reactions, and visualizations of synthetic workflows and a proposed biological mechanism of action to serve as a comprehensive resource for researchers in the field.

A Historical Overview of Synthetic Methodologies

The journey to synthesize substituted phenylacetylenes has been marked by significant advancements in synthetic organic chemistry, moving from harsh reaction conditions to highly efficient and versatile catalytic systems.

Early Methods: Elimination Reactions

The initial syntheses of phenylacetylene and its simple derivatives relied on elimination reactions, typically through the dehydrohalogenation of dihaloalkanes or vinyl halides. A common precursor for phenylacetylene itself is styrene dibromide, which can be converted to the target compound through a double dehydrobromination.

One of the classical methods involves the treatment of β-bromostyrene with molten potassium hydroxide. The high temperatures required for this reaction, however, limit its applicability to robust substrates.[1] A more widely used laboratory preparation involves the reaction of styrene dibromide with sodium amide in liquid ammonia.[2] This method, while effective, requires the handling of cryogenic liquids and a strong base.

The Dawn of Cross-Coupling: The Castro-Stephens Coupling

A pivotal moment in the synthesis of substituted phenylacetylenes arrived in 1963 with the discovery of the Castro-Stephens coupling by Charles E. Castro and Robert D. Stephens.[3][4] This reaction involves the coupling of a copper(I) acetylide with an aryl halide in a solvent such as pyridine to form a disubstituted alkyne and a copper(I) halide.[3] This method represented a significant leap forward, offering a more direct and versatile route to diarylacetylenes and other substituted phenylacetylenes. A key feature of the Castro-Stephens coupling is its ability to produce heterocyclic compounds when a nucleophilic group is positioned ortho to the aryl halide.[3]

A Paradigm Shift: The Sonogashira Coupling

The landscape of phenylacetylene synthesis was further revolutionized in 1975 with the development of the Sonogashira coupling by Kenkichi Sonogashira.[5] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6]

The Sonogashira coupling offers several advantages over the Castro-Stephens coupling, including milder reaction conditions, higher yields, and a broader substrate scope. The ability to perform the reaction at or near room temperature and its tolerance of a wide variety of functional groups have made it an invaluable tool in organic synthesis, particularly in the construction of complex molecules in natural product synthesis and drug discovery.[5]

Quantitative Data on Synthesis and Properties

The efficiency of synthetic methods for substituted phenylacetylenes can be quantified by reaction yields, while the properties of the resulting compounds are characterized by various spectroscopic techniques.

Reaction Yields

The Sonogashira coupling is renowned for its high efficiency. The yields of this reaction are influenced by factors such as the nature of the aryl halide, the alkyne, the catalyst system, and the reaction conditions. Below is a table summarizing representative yields for the Sonogashira coupling of various substituted aryl iodides with phenylacetylene.

| Aryl Iodide Substituent | Product | Yield (%) | Reference |

| 4-Methyl | 4-Methyl-1-(phenylethynyl)benzene | 60 | [7] |

| 4-Nitro | 4-Nitro-1-(phenylethynyl)benzene | 75 | [7] |

| 4-Methoxy | 4-Methoxy-1-(phenylethynyl)benzene | High | [8] |

| 4-Trifluoromethyl | 4-(Trifluoromethyl)-1-(phenylethynyl)benzene | 58-70 | [6] |

| 4-Bromo | 4-Bromo-1-(phenylethynyl)benzene | 45 | [6] |

Spectroscopic Data

The characterization of substituted phenylacetylenes relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for Representative Phenylacetylenes

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Reference(s) |

| Phenylacetylene | 7.48 (m), 7.21-7.40 (m), 3.06 (s) | 132.0, 129.0, 128.4, 121.0, 86.0, 106.0 | 3300 (≡C-H), 2161 (C≡C), 1596, 1487 (aromatic C=C) | [9][10] |

| 4-Nitrophenylacetylene | Aromatic protons shifted downfield | Aromatic and alkyne carbons show shifts due to the electron-withdrawing group | 2084-2097 (C≡C) | [11] |

| 4-Methoxyphenylacetylene | Aromatic protons shifted upfield, singlet around 3.8 ppm for -OCH3 | Aromatic and alkyne carbons show shifts due to the electron-donating group | 2084-2097 (C≡C) | [11] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations discussed.

Synthesis of Phenylacetylene via Dehydrohalogenation of Styrene Dibromide

This procedure outlines a classical method for the preparation of the parent phenylacetylene.[2]

Materials:

-

5-L three-necked flask

-

High-speed, motor-driven stirrer

-

Liquid ammonia

-

Ferric nitrate hydrate

-

Sodium metal

-

Styrene dibromide

-

Concentrated ammonium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

Set up the 5-L three-necked flask with the stirrer.

-

Add 2 L of liquid ammonia and 2 g of ferric nitrate hydrate to the flask.

-

Carefully add 100 g of sodium metal in small pieces to the stirred liquid ammonia. The reaction is complete when the blue color of the solution turns to gray.

-

Add 528 g of finely powdered, dry styrene dibromide gradually to the reaction mixture with vigorous stirring over approximately 1 hour.

-

Continue stirring for an additional 2 hours after the addition is complete.

-

Quench the reaction by adding 600 mL of concentrated ammonium hydroxide, followed by 1 L of distilled water.

-

Allow the mixture to warm to room temperature.

-

Steam distill the aqueous solution until no more oil passes over.

-

Separate the organic layer (phenylacetylene) from the distillate, wash with water, and dry over anhydrous magnesium sulfate.

-

Purify the crude phenylacetylene by distillation under reduced pressure. The expected yield is 45-52%.[2]

Castro-Stephens Coupling: Synthesis of Diphenylacetylene

This protocol describes a typical Castro-Stephens coupling reaction.[3]

Materials:

-

Copper(I) phenylacetylide

-

Iodobenzene

-

Pyridine

-

Reaction flask with condenser and nitrogen inlet

Procedure:

-

In a reaction flask under a nitrogen atmosphere, suspend copper(I) phenylacetylide in hot pyridine.

-

Add iodobenzene to the suspension.

-

Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into an aqueous solution of ammonia to complex the copper salts.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over a drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure and purify the crude diphenylacetylene by recrystallization or column chromatography.

Sonogashira Coupling: General Procedure

This is a general protocol for the palladium-catalyzed Sonogashira coupling.[11]

Materials:

-

Aryl halide (1 mmol)

-

Terminal alkyne (1 mmol)

-

Pd/CuFe2O4 magnetic nanoparticles (3 mol%)

-

Potassium carbonate (K2CO3) (4 mmol)

-

Ethanol (4 mL)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a reaction vessel, add the aryl halide, terminal alkyne, Pd/CuFe2O4 catalyst, and K2CO3.

-

Add ethanol as the solvent.

-

Stir the mixture at 70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract the product with EtOAc and deionized water.

-

Wash the organic layer with brine and dry over anhydrous Na2SO4.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent.

Applications and Biological Activity

Substituted phenylacetylenes are not only important synthetic intermediates but also exhibit a range of interesting properties, leading to their application in materials science and medicinal chemistry.

Polymer Science

Phenylacetylene and its derivatives can be polymerized to form polyphenylacetylenes (PPAs). These polymers are of interest due to their conjugated backbones, which can impart unique electronic and optical properties. The polymerization can be catalyzed by various transition metal complexes, with rhodium-based catalysts being particularly effective.[12]

Medicinal Chemistry and Biological Activity

Recent studies have highlighted the potential of substituted phenylacetylenes and related structures as anticancer agents. While the precise molecular targets are still under investigation for many derivatives, a growing body of evidence suggests that these compounds can induce apoptosis (programmed cell death) in cancer cells.

Phenylacetamide derivatives, which share structural similarities with substituted phenylacetylenes, have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[13][14][15] For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated IC50 values in the micromolar range against prostate (PC3) and breast (MCF-7) cancer cell lines.[13] Mechanistic studies on some phenylacetamide derivatives indicate that they can trigger apoptosis through both intrinsic and extrinsic pathways, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[15] This modulation of the Bcl-2 family of proteins is a key mechanism in the regulation of apoptosis.

Table 3: Cytotoxicity of Phenylacetamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [13] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [13] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [13] |

| Phenylacetamide Derivative 3d | MDA-MB-468 | 0.6 | [15] |

| Phenylacetamide Derivative 3d | PC-12 | 0.6 | [15] |

| Phenylacetamide Derivative 3c | MCF-7 | 0.7 | [15] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and a proposed biological mechanism of action for substituted phenylacetylene derivatives.

Synthetic Workflows

Proposed Biological Mechanism of Action

Conclusion

The field of substituted phenylacetylenes has evolved dramatically from its origins in classical organic chemistry. The development of robust and versatile cross-coupling reactions, most notably the Sonogashira coupling, has transformed the synthesis of these valuable compounds, making them readily accessible for a wide range of applications. The quantitative data and detailed experimental protocols provided in this guide serve as a practical resource for chemists. Furthermore, the emerging biological activities of substituted phenylacetylene derivatives, particularly their pro-apoptotic effects on cancer cells, highlight their potential as a promising scaffold for future drug discovery and development. The continued exploration of their synthesis and biological mechanisms will undoubtedly unlock new opportunities in both chemistry and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. ijnc.ir [ijnc.ir]

- 12. mdpi.com [mdpi.com]

- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling: Synthesis of 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction